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Compound of Interest

Compound Name: 3-Acetylaniline

Cat. No.: B120557 Get Quote

A deep dive into the molecular properties of acetanilide, paracetamol, and phenacetin,

leveraging computational and experimental data to inform drug design and development.

This guide provides a comprehensive comparison of the molecular properties of acetanilide

and its structurally similar alternatives, paracetamol and phenacetin. For researchers,

scientists, and professionals in drug development, this analysis offers valuable insights into the

physicochemical characteristics, structural features, and electronic properties that govern the

behavior of these compounds. By presenting quantitative data in accessible tables and

detailing experimental methodologies, this guide serves as a practical resource for

understanding the nuances of these molecules and informing the design of new therapeutic

agents.

Comparative Analysis of Physicochemical
Properties
The selection of a drug candidate is heavily influenced by its fundamental physicochemical

properties. These characteristics, including melting point, boiling point, and solubility, dictate a

compound's behavior from formulation to its interaction with biological systems. The following

table summarizes key experimental data for acetanilide, paracetamol, and phenacetin,

providing a clear comparison of their physical attributes.
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Property Acetanilide Paracetamol Phenacetin

Molecular Formula C₈H₉NO C₈H₉NO₂ C₁₀H₁₃NO₂

Molecular Weight (

g/mol )
135.16 151.165 179.22

Melting Point (°C) 113-115 168 133-136

Boiling Point (°C) 304 420 132 (at 4 mmHg)

Water Solubility Slightly soluble - Soluble in hot water

Log P 1.16 - 1.58

Crystal Structure Orthorhombic - Monoclinic

Computational Insights into Molecular Structure and
Reactivity
Computational chemistry provides a powerful lens through which to examine the molecular

properties that underpin the activity of drug compounds. Techniques such as Density

Functional Theory (DFT) allow for the optimization of molecular geometries and the calculation

of electronic properties, offering insights that complement experimental findings.

The logical workflow for a typical computational analysis of molecular properties is depicted

below. This process begins with the initial molecular structure, proceeds through geometry

optimization and frequency calculations, and culminates in the analysis of various molecular

properties and potential interactions with biological targets.
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Computational Analysis Workflow

Input

Computational Methods

Property Analysis

Application

Initial Molecular Structure

Geometry Optimization (e.g., DFT)

Define basis set and functional

Frequency Calculation

Verify minimum energy structure

Molecular Docking

Optimized Ligand

Electronic Properties (HOMO, LUMO, MEP) Spectroscopic Properties (IR, NMR) Thermodynamic Properties ADMET Prediction

Click to download full resolution via product page

Computational Analysis Workflow

A comparative view of the molecular structures of acetanilide, paracetamol, and phenacetin

highlights their common N-phenylacetamide core and the key differences in their para-

substituents. These structural variations have a significant impact on their electronic properties

and, consequently, their biological activities and metabolic pathways.
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Comparison of Molecular Structures

Acetanilide

Paracetamol

Phenacetin

C₈H₉NO
(N-phenylacetamide)

C₈H₉NO₂

(N-(4-hydroxyphenyl)acetamide)

C₁₀H₁₃NO₂

(N-(4-ethoxyphenyl)acetamide)

Click to download full resolution via product page

To cite this document: BenchChem. [A Comparative Computational Analysis of Acetanilide
and Its Alternatives for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b120557?utm_src=pdf-body-img
https://www.benchchem.com/product/b120557#computational-analysis-of-the-molecular-properties-of-acetanilide
https://www.benchchem.com/product/b120557#computational-analysis-of-the-molecular-properties-of-acetanilide
https://www.benchchem.com/product/b120557#computational-analysis-of-the-molecular-properties-of-acetanilide
https://www.benchchem.com/product/b120557#computational-analysis-of-the-molecular-properties-of-acetanilide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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